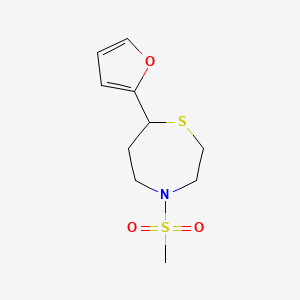

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane

Descripción

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. The molecule is substituted at position 4 with a methylsulfonyl group (-SO₂CH₃) and at position 7 with a furan-2-yl moiety.

Propiedades

IUPAC Name |

7-(furan-2-yl)-4-methylsulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S2/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEOHQLBOJFCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(SCC1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor containing furan and thiazepane moieties under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazepane ring can be reduced to form thiazolidines.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furanones and sulfoxides.

Reduction: Thiazolidines and reduced furan derivatives.

Substitution: Various substituted thiazepanes and furan derivatives.

Aplicaciones Científicas De Investigación

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane with two structurally related compounds: BI84209 and BJ39086.

Substituent-Driven Property Analysis

In contrast, BI84209’s pyrazole carbonyl group offers moderate electron withdrawal with aromatic bulk, while BJ39086’s morpholine-sulfonyl group combines sulfonyl polarity with morpholine’s basic nitrogen .

Solubility and Lipophilicity :

- The target compound’s smaller substituent (-SO₂CH₃) likely grants higher aqueous solubility compared to BI84209’s lipophilic phenyl-pyrazole moiety. BJ39086’s morpholine group may further enhance solubility due to its hydrophilic oxygen and nitrogen atoms .

BI84209’s pyrazole carbonyl group is common in anti-inflammatory agents, suggesting divergent therapeutic pathways .

Actividad Biológica

7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a furan moiety and a methylsulfonyl group. The molecular formula is , with a molecular weight of approximately 199.25 g/mol. The presence of the furan ring contributes to its reactivity and ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₂S₁ |

| Molecular Weight | 199.25 g/mol |

| Structure | Contains thiazepane and furan rings |

Biological Activities

Research indicates that 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

- Anticancer Properties : Preliminary investigations suggest that 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to enhance acetylcholine levels by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function.

The mechanism of action involves several pathways:

- Enzyme Inhibition : The methylsulfonyl group enhances the compound's solubility and bioavailability, facilitating its interaction with enzymes like AChE. This inhibition leads to increased acetylcholine levels in the synaptic cleft, potentially improving cognitive function in neurodegenerative conditions.

- Molecular Interactions : The furan ring participates in π-π interactions with aromatic residues in proteins, while the thiazepane ring forms hydrogen bonds with amino acid side chains. These interactions are essential for the compound's binding affinity to various biological targets.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane may modulate ROS levels, contributing to its antioxidant properties and protecting cells from oxidative stress.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing significant inhibition at concentrations as low as 50 µg/mL.

Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

Study 3: Neuroprotective Effects

In a model simulating Alzheimer's disease, administration of 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane led to improved memory retention in behavioral tests. Biochemical assays confirmed elevated acetylcholine levels alongside reduced AChE activity.

Q & A

Q. What are the key synthetic routes for 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including cyclization of the thiazepane ring and sulfonylation. Key steps include:

- Cyclization : Formation of the 1,4-thiazepane core via condensation of 2-aminoethanethiol derivatives with furan-containing chalcones under basic conditions (e.g., triethylamine or piperidine catalysis) .

- Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C to prevent side reactions . Critical parameters include temperature control (<50°C to avoid decomposition), solvent polarity (aprotic solvents enhance selectivity), and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazepane ring, furan substitution, and methylsulfonyl group via characteristic shifts (e.g., sulfonyl S=O groups at ~3.3 ppm in H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% purity is typical for pharmacological studies) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion for CHNOS) .

Q. What are the primary physicochemical properties relevant to its handling in laboratory settings?

Key properties include:

| Property | Value/Description | Reference Technique |

|---|---|---|

| Solubility | Moderate in DMSO, chloroform | Solubility assays |

| Stability | Sensitive to strong oxidizers | TGA/DSC |

| Melting Point | Not fully characterized | Differential scanning |

Storage recommendations: Protect from light, store at –20°C in airtight containers under nitrogen .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions during sulfonylation?

- Side Reaction Prevention : Competing sulfonation of the furan oxygen can occur. Strategies include:

- Using bulky bases (e.g., DBU) to deprotonate the thiazepane nitrogen selectively .

- Low-temperature (–10°C) sulfonylation to slow kinetically favored side pathways .

Q. What methodologies resolve contradictions in reported biological activity data across different assays?

- Assay-Specific Variability : Differences in cell permeability (e.g., logP ~2.5 limits membrane penetration in hydrophilic assays) require normalization via partition coefficient adjustments .

- Target Validation : Use CRISPR-Cas9 knockouts or isoform-specific inhibitors to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with proteins (e.g., COX-2), highlighting key residues for hydrogen bonding (furan O) and hydrophobic contacts (thiazepane ring) .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links substituent electronegativity (e.g., methylsulfonyl group) to anti-inflammatory IC values .

Q. What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?

- Continuous Flow Chemistry : Reduces racemization risks by minimizing residence time at high temperatures .

- Chiral Auxiliaries : Use of (S)-proline derivatives during cyclization ensures enantiomeric excess (>90% ee) .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time .

Methodological Notes

- Contradictory Data Handling : Always cross-validate spectral data (e.g., compare NMR with X-ray crystallography if available) .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition studies) and account for solvent effects (DMSO <0.1% v/v) .

- Synthetic Reproducibility : Document lot-to-lot variability of starting materials (e.g., furan-2-carbaldehyde purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.